molecular formula C6H9N3O3S B3108661 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 167704-98-5

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No.: B3108661
CAS No.: 167704-98-5
M. Wt: 203.22 g/mol
InChI Key: YCGFMIGUZDDCBM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-formyl-N,N-dimethylimidazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S/c1-8(2)13(11,12)9-4-3-7-6(9)5-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGFMIGUZDDCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide can be achieved through several methods. One common approach involves the N-formylation of N,N-dimethyl-1H-imidazole-1-sulfonamide using formylating agents such as formic acid or formic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce production time. This method involves the use of microwave irradiation to accelerate the N-formylation reaction, resulting in higher yields and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-carboxy-N,N-dimethyl-1H-imidazole-1-sulfonamide.

    Reduction: 2-hydroxymethyl-N,N-dimethyl-1H-imidazole-1-sulfonamide.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with biological receptors, affecting cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers and Core Derivatives

4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
  • CAS Number : 140174-48-7
  • Key Differences : Formyl group at the 4-position instead of 2.
  • Implications: Positional isomerism alters electronic distribution and reactivity.
N,N-Dimethyl-1H-imidazole-1-sulfonamide
  • CAS Number : 78162-58-0
  • Key Differences : Lacks the formyl group, serving as the parent compound.
  • Properties : Lower molecular weight (175.21 g/mol), melting point 49°C, and used as a precursor for synthesizing derivatives like the target compound .

Halogenated Derivatives

(Z)-4-(1-Bromo-3-hydroxyprop-1-enyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (26)
  • Synthesis : Reacts N,N-dimethylimidazole sulfonamide with Red-Al and N-bromosuccinimide in THF, yielding 78% pure product .
  • Applications : Bromo and hydroxypropene substituents enhance electrophilicity, making it suitable for cross-coupling reactions.
(Z)-4-(3-(tert-Butyldimethylsilyloxy)-1-chloroprop-1-enyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide (31)
  • Synthesis : Uses TBSCl for silyl protection, achieving 87% yield .
  • Key Feature : Chloro and silyloxy groups improve stability for stepwise functionalization.
Cyazofamid (4-Chloro-2-cyano-N,N-dimethyl-5-(4'-methylphenyl)-1H-imidazole-1-sulfonamide)
  • Synthesis : Optimized for industrial scale via selenium dioxide oxidation and thionyl chloride-mediated steps .
  • Applications: Commercial fungicide; cyano and methylphenyl groups enhance pesticidal activity.
2-Formyl-N,1-dimethyl-N-(pyridin-3-yl)-1H-imidazol-5-carboxamid (XIII-1-1)
  • Synthesis : Reacts with hydroxylammonium chloride (93.9% yield), showing moderate lipophilicity (logP = 0.51) .

Complex Aryl-Substituted Derivatives

4,5-Bis(3,5-dimethylphenyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
  • Synthesis : Coupling of aryl groups confirmed by HRMS (m/z 277.1705) .
  • Applications : Bulky substituents may enhance π-π stacking in materials science or as a catalyst ligand.

Comparative Data Tables

Table 2: Hazard Profiles

Compound GHS Codes Hazard Statements
This compound GHS07 H302, H312, H332 (harmful by ingestion/skin/inhalation)
Cyazofamid Likely GHS09 Environmental toxicity (inferred from pesticidal use)
Halogenated derivatives (26, 31) GHS05, GHS07 Corrosive (bromine/chlorine), skin/eye irritation (inferred)

Key Findings and Implications

  • Reactivity : The 2-formyl group in the target compound facilitates aldehyde-specific reactions (e.g., condensations), whereas halogenated derivatives (26, 31) are tailored for electrophilic substitutions .
  • Biological Activity: Cyazofamid’s cyano and aryl groups underscore the importance of substituent diversity in agrochemical design .
  • Industrial vs. Research Use : While the target compound is a research intermediate, analogues like cyazofamid highlight scalability for commercial applications .

Biological Activity

2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide is a sulfonamide derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its structural characteristics, which suggest various biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₀N₃O₃S, with a molecular weight of approximately 190.24 g/mol. The compound features an imidazole ring, a sulfonamide functional group, and an aldehyde group, which are critical for its biological activity. The presence of the sulfonamide moiety allows it to mimic para-aminobenzoic acid (PABA), a substrate essential for bacterial folate synthesis, thereby imparting antibacterial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics. In particular, the compound has demonstrated:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) : The compound showed bactericidal effects at concentrations similar to its MIC values, indicating its potential as an effective antibacterial agent .

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, although detailed studies are needed to elucidate these effects fully.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Folate Synthesis : By mimicking PABA, the compound inhibits the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis.
  • Synergistic Effects : The compound has shown synergistic effects when combined with other antibiotics like ciprofloxacin and ketoconazole, enhancing their efficacy .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study A Demonstrated significant antibacterial activity against multiple strains with low MIC values.
Study B Investigated the molecular docking of the compound against NDM-1 β-lactamase, indicating a potential mechanism for overcoming antibiotic resistance.
Study C Explored the anti-inflammatory effects in vitro, suggesting modulation of inflammatory responses in cellular models.

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of 2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide for high yield and purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For example, maintaining a temperature range of 0–5°C during sulfonamide formation minimizes side reactions. Aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while pH adjustments (e.g., using sodium bicarbonate) stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield improvements (70–85%) are achieved by stepwise addition of formylating agents (e.g., phosphoryl chloride/DMF mixtures) under inert atmospheres .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent environments (e.g., dimethyl groups at δ 2.8–3.2 ppm, formyl proton at δ 8.1–8.3 ppm). 1^1H-15^15N HMBC correlations confirm sulfonamide connectivity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion ([M+H]+^+ at m/z 245.06 for C7_7H11_{11}N3_3O3_3S) and fragments (e.g., loss of SO2_2 at m/z 163) .
  • Infrared Spectroscopy (IR) : Peaks at 1670 cm1^{-1} (C=O stretch) and 1320/1150 cm1^{-1} (asymmetric/symmetric SO2_2 stretches) confirm functional groups .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Unreacted Starting Materials : Residual 1-methylimidazole or sulfonyl chloride can persist; quenching with ice-cwater followed by extraction (dichloromethane) removes unreacted reagents .
  • Hydrolysis Byproducts : Formamide derivatives may form if moisture is introduced. Use of anhydrous solvents and molecular sieves reduces hydrolysis .
  • Oxidation Products : Over-oxidation of the formyl group to carboxylic acid is minimized by limiting reaction time and avoiding excess oxidizing agents .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing sulfonamide group (-SO2_2NMe2_2) activates the imidazole ring toward nucleophilic attack at the C-2 position. Computational studies (DFT, B3LYP/6-31G*) show that the formyl group (-CHO) further polarizes the ring, lowering the LUMO energy by 1.2 eV. This enhances reactivity with amines (e.g., benzylamine, kobs_\text{obs} = 0.45 min1^{-1} in acetonitrile at 25°C). Steric hindrance from N,N-dimethyl groups reduces regioselectivity in bulky nucleophiles, favoring C-4 substitution by 15–20% .

Q. How can contradictions in spectral data for derivatives of this compound be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism or dynamic NMR effects. For example:

  • Tautomeric Equilibria : The imidazole ring may interconvert between 1H and 3H tautomers. Variable-temperature 1^1H NMR (e.g., 298–343 K) identifies coalescence points, while 15^15N NMR distinguishes N-protonation sites .
  • Dynamic Effects : Rotational barriers in sulfonamide groups (ΔG^\ddagger ~12 kcal/mol) cause signal splitting. 2D NOESY reveals spatial proximity between methyl and formyl groups, confirming conformation .

Q. What computational strategies are effective in designing new reactions involving this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., Gaussian 16, M06-2X/cc-pVTZ) map potential energy surfaces for formylation and sulfonylation steps. Intrinsic reaction coordinate (IRC) analysis identifies transition states .
  • Machine Learning : Training models on existing imidazole reaction datasets (e.g., activation energies, solvent effects) predicts optimal conditions (e.g., 60°C in DMF with K2_2CO3_3) for new derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide
Reactant of Route 2
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2-formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide

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